molecular formula C10H9ClO2 B7965916 1-(4-Chlorophenyl)butane-2,3-dione

1-(4-Chlorophenyl)butane-2,3-dione

Cat. No.: B7965916
M. Wt: 196.63 g/mol
InChI Key: GPSSOIKBWSJKDU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butane-2,3-dione is an organic compound with the molecular formula C10H9ClO2 It is a derivative of butanedione, where one of the phenyl groups is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Oxidizing Agent: Potassium permanganate or hydrogen peroxide

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)butane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products:

    Oxidation: 4-chlorobenzoic acid

    Reduction: 1-(4-chlorophenyl)butane-2,3-diol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(4-Chlorophenyl)butane-2,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butane-2,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)butane-2,3-dione
  • 1-(4-Fluorophenyl)butane-2,3-dione
  • 1-(4-Bromophenyl)butane-2,3-dione

Comparison: 1-(4-Chlorophenyl)butane-2,3-dione is unique due to the position and nature of the chlorine substituent. Compared to its analogs with different halogen substituents, it may exhibit distinct reactivity and biological activity. The para position of the chlorine atom can influence the compound’s electronic properties and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)butane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSSOIKBWSJKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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